6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide;hydrochloride
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Overview
Description
6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a fluorophenyl group and a hexadeuteriocyclobutyl group, making it a subject of study in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide;hydrochloride typically involves multiple steps, including the formation of the pyridine ring, the introduction of the fluorophenyl group, and the incorporation of the hexadeuteriocyclobutyl group. Common reagents used in these reactions include aryl halides, alkynes, and deuterated cyclobutyl compounds. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development .
Medicine
The compound’s potential therapeutic applications are being investigated, particularly in the treatment of diseases where modulation of specific molecular pathways is required. Its deuterated cyclobutyl group may offer advantages in terms of metabolic stability and bioavailability.
Industry
In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the deuterated cyclobutyl group can improve metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[2-(3-chlorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide
- 6-[2-(3-bromophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide
- 6-[2-(3-iodophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide
Uniqueness
The uniqueness of 6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide lies in its combination of a fluorophenyl group and a deuterated cyclobutyl group. This combination offers distinct advantages in terms of binding affinity, metabolic stability, and potential therapeutic applications compared to its analogs.
Properties
Molecular Formula |
C18H16ClFN2O |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H15FN2O.ClH/c19-15-4-1-3-13(11-15)7-9-16-10-8-14(12-20-16)18(22)21-17-5-2-6-17;/h1,3-4,8,10-12,17H,2,5-6H2,(H,21,22);1H/i2D2,5D2,6D2; |
InChI Key |
NBGAPTWZQXSEAA-DJUREAPSSA-N |
Isomeric SMILES |
[2H]C1(C(C(C1([2H])[2H])([2H])[2H])NC(=O)C2=CN=C(C=C2)C#CC3=CC(=CC=C3)F)[2H].Cl |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CN=C(C=C2)C#CC3=CC(=CC=C3)F.Cl |
Origin of Product |
United States |
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